1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethylenediamine backbone with dimethyl and pyridinylmethylene substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- typically involves the reaction of 1,2-ethanediamine with N,N-dimethylformamide and 2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- involves its interaction with molecular targets and pathways. As a ligand, it can bind to metal ions and form coordination complexes, which can influence various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-dimethyl-: This compound has a similar structure but lacks the pyridinylmethylene substituent, which affects its chemical properties and applications.
1,2-Ethanediamine, N,N’-diethyl-:
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- is unique due to the presence of the pyridinylmethylene group, which imparts distinct chemical properties and enhances its versatility in various applications
Properties
IUPAC Name |
N,N-dimethyl-2-(pyridin-2-ylmethylideneamino)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWORMBJVVYZDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=CC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476550 | |
Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26850-19-1 | |
Record name | N1,N1-Dimethyl-N2-(2-pyridinylmethylene)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26850-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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